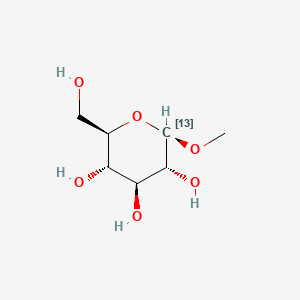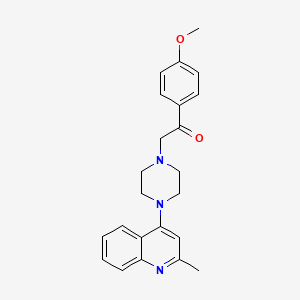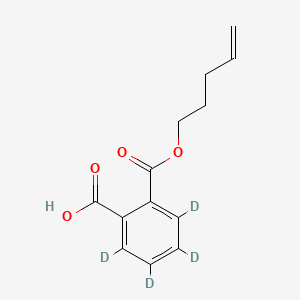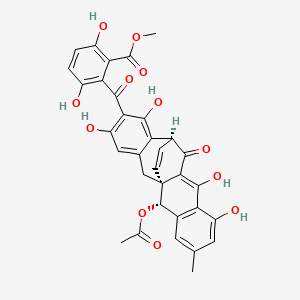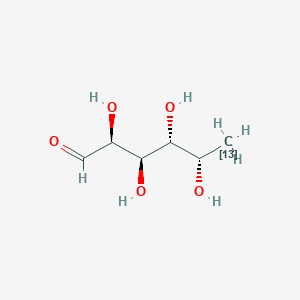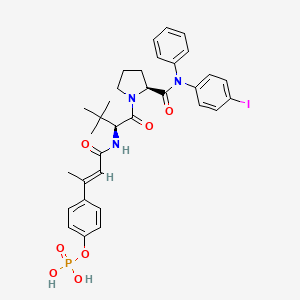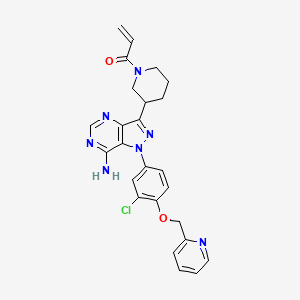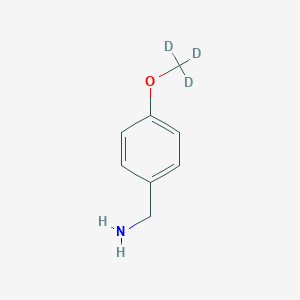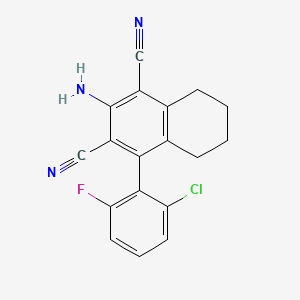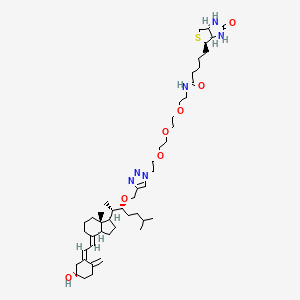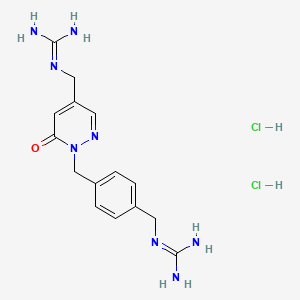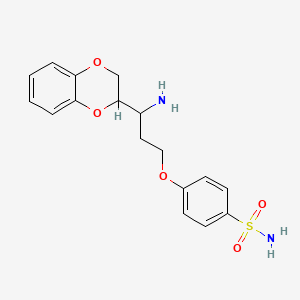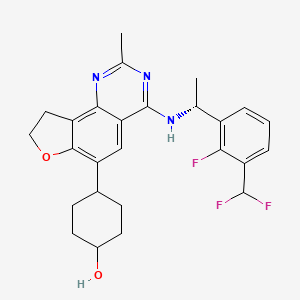
(5Z,8S,9R,11Z,14Z)-16,16,17,17,18,18,19,19,20,20,20-undecadeuterio-8,9-dihydroxyicosa-5,11,14-trienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5Z,8S,9R,11Z,14Z)-16,16,17,17,18,18,19,19,20,20,20-undecadeuterio-8,9-dihydroxyicosa-5,11,14-trienoic acid is a deuterated derivative of a polyunsaturated fatty acid. This compound is characterized by the presence of multiple double bonds and hydroxyl groups, as well as deuterium atoms replacing hydrogen atoms at specific positions. The deuterium substitution can significantly alter the compound’s physical and chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,8S,9R,11Z,14Z)-16,16,17,17,18,18,19,19,20,20,20-undecadeuterio-8,9-dihydroxyicosa-5,11,14-trienoic acid typically involves multiple steps, including the introduction of deuterium atoms and the formation of double bonds and hydroxyl groups. One common approach is to start with a precursor fatty acid and subject it to deuterium exchange reactions under specific conditions. This can be followed by selective hydroxylation and double bond formation using catalysts and reagents such as palladium on carbon and hydrogen gas.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuterium exchange reactions using deuterium oxide (heavy water) and specialized catalysts. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Advanced purification techniques, such as chromatography, are often employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(5Z,8S,9R,11Z,14Z)-16,16,17,17,18,18,19,19,20,20,20-undecadeuterio-8,9-dihydroxyicosa-5,11,14-trienoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: Deuterium atoms can be replaced with hydrogen or other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.
Substitution: Deuterium exchange can be achieved using deuterium oxide and a suitable catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated fatty acids.
Substitution: Formation of hydrogenated or substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5Z,8S,9R,11Z,14Z)-16,16,17,17,18,18,19,19,20,20,20-undecadeuterio-8,9-dihydroxyicosa-5,11,14-trienoic acid is used as a model compound to study the effects of deuterium substitution on reaction mechanisms and kinetics. It is also employed in isotopic labeling studies to trace reaction pathways and intermediates.
Biology
In biological research, this compound is used to investigate the metabolic pathways of polyunsaturated fatty acids and their deuterated analogs. It helps in understanding the role of deuterium in biological systems and its potential effects on enzyme activity and metabolic rates.
Medicine
In medicine, deuterated compounds like this compound are explored for their potential therapeutic benefits. Deuterium substitution can enhance the stability and efficacy of drugs, leading to improved pharmacokinetics and reduced side effects.
Industry
In the industrial sector, this compound is used in the development of advanced materials and coatings. Its unique properties, such as increased stability and resistance to degradation, make it suitable for various applications, including electronics and aerospace.
Mechanism of Action
The mechanism of action of (5Z,8S,9R,11Z,14Z)-16,16,17,17,18,18,19,19,20,20,20-undecadeuterio-8,9-dihydroxyicosa-5,11,14-trienoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The deuterium atoms can influence the compound’s binding affinity and reactivity, leading to altered biological effects. The pathways involved may include modulation of enzyme activity, inhibition of metabolic processes, and interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
(5Z,8S,9R,11Z,14Z)-8,9-dihydroxyicosa-5,11,14-trienoic acid: The non-deuterated analog of the compound.
(5Z,8S,9R,11Z,14Z)-16,16,17,17,18,18,19,19,20,20,20-undecahydroxy-8,9-dihydroxyicosa-5,11,14-trienoic acid: A compound with hydroxyl groups instead of deuterium atoms.
Uniqueness
The uniqueness of (5Z,8S,9R,11Z,14Z)-16,16,17,17,18,18,19,19,20,20,20-undecadeuterio-8,9-dihydroxyicosa-5,11,14-trienoic acid lies in its deuterium substitution, which imparts distinct physical and chemical properties. This makes it valuable for studying isotopic effects and developing deuterium-enriched pharmaceuticals and materials.
Properties
Molecular Formula |
C20H34O4 |
|---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
(5Z,8S,9R,11Z,14Z)-16,16,17,17,18,18,19,19,20,20,20-undecadeuterio-8,9-dihydroxyicosa-5,11,14-trienoic acid |
InChI |
InChI=1S/C20H34O4/c1-2-3-4-5-6-7-8-9-12-15-18(21)19(22)16-13-10-11-14-17-20(23)24/h6-7,9-10,12-13,18-19,21-22H,2-5,8,11,14-17H2,1H3,(H,23,24)/b7-6-,12-9-,13-10-/t18-,19+/m1/s1/i1D3,2D2,3D2,4D2,5D2 |
InChI Key |
DCJBINATHQHPKO-OHRLSYMNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C[C@H]([C@H](C/C=C\CCCC(=O)O)O)O |
Canonical SMILES |
CCCCCC=CCC=CCC(C(CC=CCCCC(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


